molecular formula C10H16N2O2 B13539184 3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one

3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one

Cat. No.: B13539184
M. Wt: 196.25 g/mol
InChI Key: FLBFRHIRSNHWBD-UHFFFAOYSA-N
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Description

3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 3-position and an isopropoxyethyl group at the 1-position. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the isopropoxyethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The isopropoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and the isopropoxyethyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one
  • 3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one
  • 3-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

Uniqueness

3-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is unique due to the presence of the isopropoxyethyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-1-(2-propan-2-yloxyethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-8(2)14-7-6-12-5-3-4-9(11)10(12)13/h3-5,8H,6-7,11H2,1-2H3

InChI Key

FLBFRHIRSNHWBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=CC=C(C1=O)N

Origin of Product

United States

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